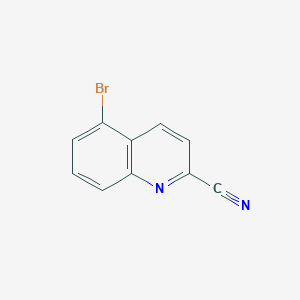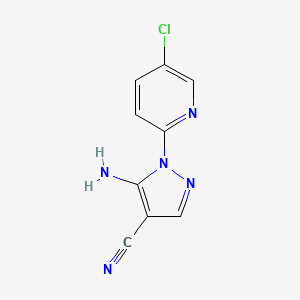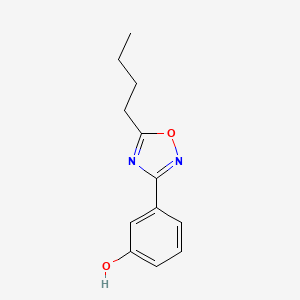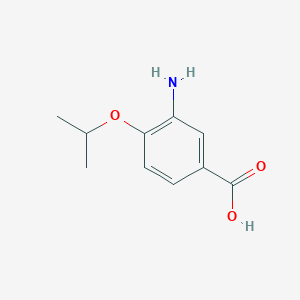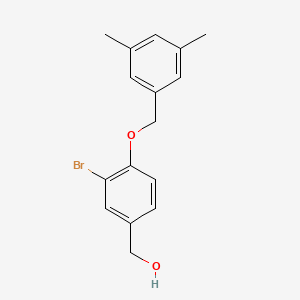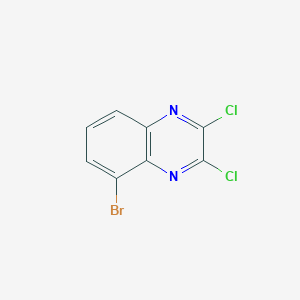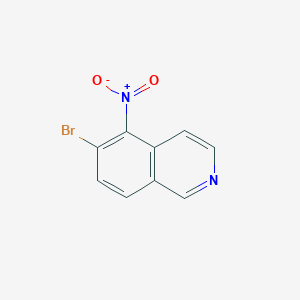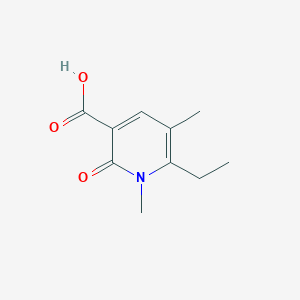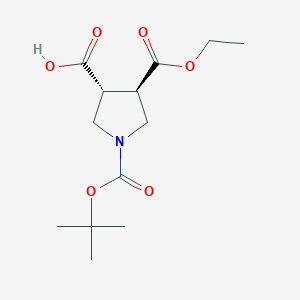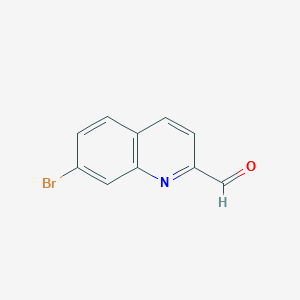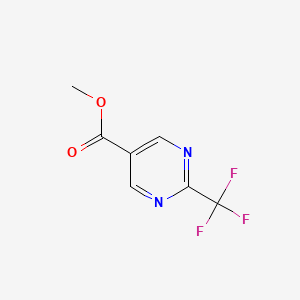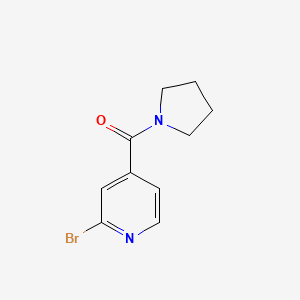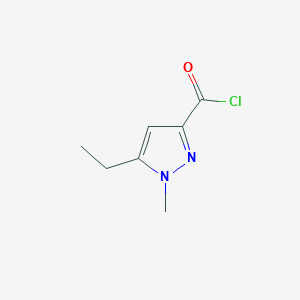
(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone
Overview
Description
(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: is a chemical compound with the molecular formula C₁₄H₉FO₃S It is characterized by a fluorophenyl group attached to a methanesulfonylphenyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone typically involves the following steps:
Bromination: Starting with 4-fluorobenzene, bromination is performed to introduce a bromine atom at the para position, resulting in 4-fluorobromobenzene.
Sulfonylation: The brominated compound undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine, yielding 4-fluorophenylmethanesulfonate.
Condensation: Finally, the 4-fluorophenylmethanesulfonate is condensed with 3-methoxybenzaldehyde under Friedel-Crafts acylation conditions to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methanesulfonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.
Major Products Formed:
Oxidation: 4-Fluorobenzoic acid or 4-fluorophenone.
Reduction: 4-Fluorophenol or 4-fluoroaniline.
Substitution: 4-Fluorophenylmethanesulfonate derivatives.
Scientific Research Applications
(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: is compared with similar compounds such as:
4-Fluorophenylmethanesulfonate: Similar in structure but lacks the methanone bridge.
3-Methanesulfonylphenylmethanone: Lacks the fluorophenyl group.
4-Fluorobenzophenone: Similar core structure but different substituents.
The uniqueness of this compound lies in its combination of fluorophenyl and methanesulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNHNAJISPFEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


